Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate synthesis pathway
Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate synthesis pathway
Synthesis and Desymmetrization of Tert-Butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: A Technical Whitepaper
Executive Summary
The incorporation of sp3-rich, conformationally restricted spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, designed to improve metabolic stability, target specificity, and pharmacokinetic profiles. The 5,8-diazaspiro[2.6]nonane core—a rigidified 1,4-diazepane analog featuring a spiro-fused cyclopropane ring—has emerged as a highly valuable pharmacophore, notably utilized in the development of IRAK4 and Pim kinase inhibitors [1, 3].
This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and strategic rationale behind protecting group selection, chemoselective reduction, and statistical desymmetrization.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of the target mono-Boc protected spirocycle relies on a robust three-step sequence. Direct alkylation of free ethylenediamine with a cyclopropane bis-electrophile leads to uncontrollable polymerization and over-alkylation. Therefore, the strategy utilizes a bis-tosyl protected diamine to modulate nucleophilicity.
The critical challenge in this pathway is the subsequent removal of the robust tosyl (Ts) groups. Traditional detosylation requires harsh acidic conditions (e.g., HBr/AcOH) which would rapidly induce ring-opening of the highly strained cyclopropane moiety. To circumvent this, a mild, single-electron transfer (SET) reduction using Magnesium in Methanol (Mg/MeOH) is employed [2]. Finally, the symmetric free diamine is desymmetrized via a stoichiometrically controlled mono-Boc protection.
Retrosynthetic pathway for tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Cycloalkylation (Spiro-annulation)
Objective: Construct the 7-membered diazepane ring fused to the cyclopropane core. Causality: The tosyl groups lower the pKa of the secondary amines, allowing them to be easily deprotonated by a mild base like potassium carbonate. The resulting sulfonamide anions are excellent nucleophiles for displacing the primary bromides, forming the ring without risk of quaternization.
Protocol:
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Charge a flame-dried flask with N,N'-ditosylethylenediamine (1.0 eq) and anhydrous DMF (0.2 M concentration).
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Add finely powdered K₂CO₃ (3.0 eq) and stir the suspension for 15 minutes at room temperature to initiate deprotonation.
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Add 1,1-bis(bromomethyl)cyclopropane (1.05 eq) dropwise.
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Heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.
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Workup: Cool to room temperature, quench with ice water, and filter the resulting precipitate. Wash the solid with cold water and cold ethanol to yield 5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane as a white solid.
Step 2: Chemoselective Global Detosylation
Objective: Cleave the sulfonamide bonds without degrading the cyclopropane ring. Causality: Magnesium turnings in methanol generate hydrogen gas and solvated electrons. This SET mechanism selectively reduces the sulfur-nitrogen bond, releasing the free amine and a sulfinate byproduct, completely preserving the acid-sensitive spiro[2.6] architecture [1].
Protocol:
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Dissolve 5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane (1.0 eq) in anhydrous MeOH (0.15 M) in a multi-neck flask equipped with a reflux condenser.
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Warm the solution to 40 °C.
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Carefully add Magnesium turnings (5.0 eq) batchwise. Caution: Exothermic reaction with vigorous hydrogen gas evolution.
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Stir the mixture at 40 °C for 2–4 hours until complete consumption of the starting material is observed via LC-MS.
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Workup: Concentrate the mixture under reduced pressure. The free diamine (5,8-diazaspiro[2.6]nonane ) is highly polar and water-soluble (often a yellow gum) [3]. To isolate it efficiently, dissolve the residue in ethanol and add a stoichiometric amount of oxalic acid to precipitate the diamine as its ethanedioate salt, which can be filtered and dried [2].
Step 3: Desymmetrization via Mono-Boc Protection
Objective: Selectively protect only one of the two identical secondary amines. Causality: Desymmetrizing a symmetric diamine is statistically prone to yielding a mixture of unreacted, mono-protected, and bis-protected products. By using a slight stoichiometric deficit of Boc₂O (0.95 eq), high dilution, and low temperatures, the reaction kinetics favor mono-protection.
Workflow for the statistical desymmetrization and mono-Boc protection.
Protocol:
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If starting from the ethanedioate salt, suspend in DCM (0.05 M) and add Triethylamine (Et₃N, 2.5 eq) to liberate the free base. Cool the solution to 0 °C.
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Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in a small volume of DCM.
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Add the Boc₂O solution dropwise over 2 hours via a syringe pump to maintain a low localized concentration of the electrophile.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Workup & Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via basic flash chromatography (using a DCM/MeOH/NH₄OH gradient) to separate the target mono-protected product from the non-polar bis-Boc byproduct and polar unreacted diamine [3].
Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters, expected yields, and the specific chemical challenges mitigated at each stage of the synthetic workflow.
| Reaction Step | Reagents & Conditions | Target Intermediate | Yield (%) | Key Challenge Addressed |
| Cycloalkylation | 1,1-bis(bromomethyl)cyclopropane, N,N'-ditosylethylenediamine, K₂CO₃, DMF, 80 °C | 5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane | 75–82% | Prevents over-alkylation and polymerization via tosyl protection. |
| Detosylation | Mg turnings (5 eq), MeOH, 40 °C, 2h | 5,8-diazaspiro[2.6]nonane | 85–90% | Preserves the highly acid-sensitive cyclopropane ring via SET reduction. |
| Desymmetrization | Boc₂O (0.95 eq), DCM, 0 °C to RT | tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate | 60–65% | Overcomes statistical bis-protection through high dilution and low temperature. |
References
- WO2016144846A1 - Pyrazolopyrimidine inhibitors of IRAK4 activity. Merck Sharp & Dohme Corp. (Details the Mg/MeOH detosylation methodology for spirocyclic systems).
- EP3268004B1 - Pyrrolopyridazine inhibitors of IRAK4 activity. Merck Sharp & Dohme Corp. (Details the isolation of the intermediate as an ethanedioate salt).
- US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Exelixis, Inc. (Validates the mono-Boc protection protocol of the free 5,8-diazaspiro[2.6]nonane diamine).
